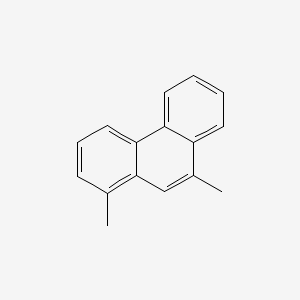

1,9-Dimethylphenanthrene

Description

1,9-Dimethylphenanthrene (1,9-DMP) is a polymethylated phenanthrene derivative with the molecular formula C₁₆H₁₄ and a molecular weight of 206.28 g/mol. It is synthesized via photocyclization methods and recrystallized from methanol, yielding a melting point of 86.8–87.6°C . Key spectroscopic data include:

- ¹H NMR (CDCl₃, δ): 8.72 (m, 1H), 8.53 (d, J = 8.3 Hz, 1H), 2.76 (s, 3H, CH₃), 2.72 (s, 3H, CH₃).

- GC-MS: m/z 206 (M⁺), 191 (M⁺–CH₃) .

1,9-DMP is distinct among dimethylphenanthrene isomers due to its methyl substitution at the 1- and 9-positions, which influences its physicochemical and biological properties.

Properties

IUPAC Name |

1,9-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-6-5-9-15-14-8-4-3-7-13(14)12(2)10-16(11)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZLIZPBSLIKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C3=CC=CC=C3C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942430 | |

| Record name | 1,9-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20291-73-0, 29062-98-4 | |

| Record name | Phenanthrene, 1,9-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029062984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,9-Dimethylphenanthrene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of phenanthrene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes where phenanthrene is subjected to methylation using catalysts such as zeolites or metal oxides. These methods are designed to optimize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1,9-Dimethylphenanthrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Oxidation: Phenanthrenequinone derivatives.

Reduction: Dihydro-1,9-dimethylphenanthrene.

Substitution: Nitro-1,9-dimethylphenanthrene, bromo-1,9-dimethylphenanthrene.

Scientific Research Applications

1,9-Dimethylphenanthrene has several scientific research applications:

Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons, particularly in understanding their reactivity and environmental behavior.

Biology: Research on its biological activity includes studies on its potential mutagenic and carcinogenic effects.

Medicine: Investigations into its interactions with biological macromolecules, such as DNA, to understand its potential therapeutic or toxicological effects.

Mechanism of Action

The mechanism of action of 1,9-dimethylphenanthrene involves its interaction with molecular targets such as enzymes and DNA. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially causing mutations or disruptions in replication. Additionally, its metabolic activation by cytochrome P450 enzymes can lead to the formation of reactive intermediates that can bind to cellular macromolecules, leading to toxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Isomers and Tumorigenic Activity

Methyl group positioning significantly impacts carcinogenicity. Studies on dimethylphenanthrenes reveal:

- 1,4-Dimethylphenanthrene (1,4-DMP): A potent tumor initiator in mouse skin, inducing 80–100% tumor incidence at 300 µg–1.0 mg doses. Its metabolism produces 7,8-dihydrodiol, a precursor to carcinogenic bay-region dihydrodiol-epoxides .

- 4,10-Dimethylphenanthrene (4,10-DMP) : Moderately tumorigenic (35–55% incidence) and metabolized similarly to 1,4-DMP .

- 1,9-DMP: No tumor-initiating activity observed, likely due to metabolic pathways that avoid dihydrodiol-epoxide formation .

2.2 Metabolic Pathways

- 1,4- and 4,10-DMP : Metabolized via hepatic enzymes to 7,8-dihydrodiols, enabling DNA adduct formation .

- 3,6-Dimethylphenanthrene: Forms 9,10-dihydrodiols (K-region), which are less carcinogenic .

- 1,9-DMP: No dihydrodiol metabolites reported, suggesting alternative detoxification pathways .

2.3 Physical Properties and Crystal Packing

- 4,5-Dimethylphenanthrene : Exhibits low density (1.25 g/cm³ ) due to inefficient packing dominated by weak methyl–methyl van der Waals interactions .

- 1,9-DMP: No density data available, but its symmetrical methyl positions may allow tighter packing than 4,5-DMP.

2.5 Environmental Presence

Dimethylphenanthrenes are detected in coal seam gas water and pyrolysis oils, but isomer-specific environmental impacts remain understudied .

Data Table: Key Properties of Dimethylphenanthrenes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Tumorigenic Activity | Key Metabolic Product |

|---|---|---|---|---|---|

| 1,9-DMP | C₁₆H₁₄ | 206.28 | 86.8–87.6 | None | Not reported |

| 1,4-DMP | C₁₆H₁₄ | 206.28 | Not reported | High (80–100%) | 7,8-Dihydrodiol |

| 4,10-DMP | C₁₆H₁₄ | 206.28 | Not reported | Moderate (35–55%) | 7,8-Dihydrodiol |

| 4,5-DMP | C₁₆H₁₄ | 206.28 | Not reported | None | Not applicable |

Analytical Challenges

Structural isomers like 1,9-DMP and 4,10-DMP are difficult to distinguish via NMR alone. For example, a study initially misidentified a reaction product as 4,10-DMP due to overlapping methyl signals (δ 2.72–2.80 vs. δ 2.76 for 1,9-DMP) . This underscores the need for complementary techniques like GC-MS or X-ray crystallography.

Biological Activity

1,9-Dimethylphenanthrene (1,9-DMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly in the context of mutagenicity and tumor initiation. This article reviews the existing literature concerning the biological effects of 1,9-DMP, including its mutagenic properties, metabolic pathways, and potential implications for human health.

Chemical Structure and Properties

This compound consists of a phenanthrene backbone with two methyl groups located at the 1 and 9 positions. Its molecular formula is C15H12, and it belongs to a class of compounds known for their complex structures and reactivity. The positioning of the methyl groups is crucial for its biological activity.

Mutagenicity and Tumor Initiation

Research indicates that 1,9-DMP exhibits significant mutagenic activity. A study published in PubMed highlighted that while only specific isomers of methylphenanthrenes are mutagenic towards Salmonella typhimurium, 1,9-DMP was identified as one of the active compounds in this regard .

Case Study: Tumor Initiation in Mouse Skin

In experiments assessing tumor-initiating activity, 1,9-DMP was evaluated alongside other polymethylated phenanthrenes. It was found to have moderate tumor-initiating potential when applied to mouse skin. Specifically, it was noted that while 1,4-dimethylphenanthrene showed strong tumorigenic activity, the role of the methyl substituents at different positions significantly influenced the overall carcinogenic potential of these compounds .

Metabolism of this compound

The metabolism of 1,9-DMP has been studied extensively to understand its biological effects better. Research indicates that its metabolic activation involves the formation of dihydrodiol metabolites, which are crucial for its mutagenicity. The inhibition of specific metabolic pathways—specifically the formation of bay-region dihydrodiols—has been associated with enhanced tumorigenic activity .

Table 1: Metabolites of this compound

| Metabolite | Formation Pathway | Biological Activity |

|---|---|---|

| 3,4-dihydrodiol | Through metabolic activation | Mutagenic |

| 5,6-dihydrodiol | Through metabolic activation | Mutagenic |

| 7,8-dihydrodiol | Not significantly formed | Not associated with activity |

The mechanisms underlying the biological activity of 1,9-DMP involve complex interactions with cellular macromolecules. Studies suggest that the compound's ability to form DNA adducts contributes to its mutagenicity. This interaction is facilitated by metabolites generated during hepatic metabolism .

Implications for Human Health

Given its mutagenic properties and potential for tumor initiation, there are significant implications for human exposure to 1,9-DMP. As a component often found in environmental pollutants and combustion products, understanding its biological effects is critical for assessing risks associated with PAH exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.